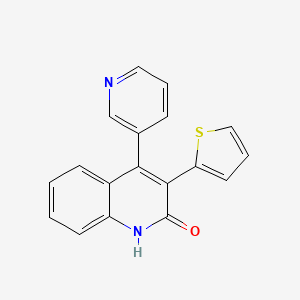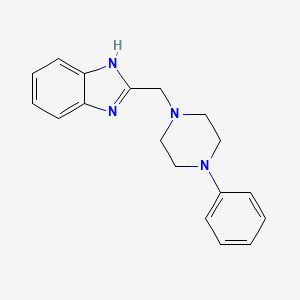![molecular formula C16H16BrI B13879692 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene](/img/structure/B13879692.png)
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene is an organobromine compound with a complex structure that includes bromine, iodine, and methyl groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. Common synthetic routes include:
Halogenation: Introduction of bromine and iodine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Alkylation: Addition of the ethyl and methyl groups via Friedel-Crafts alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing catalysts and controlled reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene can undergo various chemical reactions, including:
Substitution Reactions: Both nucleophilic and electrophilic substitution reactions can occur, replacing the bromine or iodine atoms with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the halogens, while oxidation and reduction can lead to changes in the oxidation state of the substituents.
Applications De Recherche Scientifique
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can act as an electrophile, forming sigma bonds with nucleophiles and generating intermediates that lead to the final substituted products. The specific pathways and targets depend on the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-[(4-methylphenyl)methyl]-4-iodo-5-methylbenzene
- 1-Bromo-2-[(4-ethylphenyl)methyl]-4-chloro-5-methylbenzene
- 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-ethylbenzene
Uniqueness
1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The presence of both bromine and iodine atoms allows for diverse substitution reactions, while the ethyl and methyl groups influence the compound’s steric and electronic characteristics.
Propriétés
Formule moléculaire |
C16H16BrI |
|---|---|
Poids moléculaire |
415.11 g/mol |
Nom IUPAC |
1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene |
InChI |
InChI=1S/C16H16BrI/c1-3-12-4-6-13(7-5-12)9-14-10-16(18)11(2)8-15(14)17/h4-8,10H,3,9H2,1-2H3 |
Clé InChI |
UBAFGSFONWCTAV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)CC2=C(C=C(C(=C2)I)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-Methoxyphenyl)methyl 3-chloro-2-[4-[(4-methoxyphenyl)methoxy]phenyl]-3-oxopropanoate](/img/structure/B13879629.png)





![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-hydroxypropanoate](/img/structure/B13879651.png)


![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13879668.png)

